molecular formula C19H18N4O2 B11141694 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B11141694
M. Wt: 334.4 g/mol
InChI Key: NQKRJPCJALCPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a phenyl group and an acetamide moiety linked to a pyridyl ethyl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between a suitable diketone and an amine. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid.

    Substitution with Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the pyrazine ring with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Acetamide Moiety: The acetamide moiety is formed by reacting the substituted pyrazine with acetic anhydride in the presence of a base such as pyridine.

    Attachment of Pyridyl Ethyl Chain: The final step involves the reaction of the acetamide derivative with 2-bromoethylpyridine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridyl ethyl chain. Halogenation and alkylation reactions are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Investigated for its pharmacological effects and potential use in drug development. It has shown promise in preclinical studies for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.

    Pathways Involved: The compound can influence various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation. It may activate or inhibit key proteins involved in these pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-[2-(2-pyridyl)ethyl]acetamide:

    • Unique structure with a pyrazine ring, phenyl group, and pyridyl ethyl chain.
    • Exhibits distinct biological activities and chemical reactivity.
  • 2-(2-Oxo-5-phenyl-1(2H)-pyrazinyl)-N-(1H-1,2,4-triazol-3-yl)acetamide:

    • Similar pyrazine ring structure but with a triazole moiety.
    • Different biological activities and applications.
  • 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N~1~-[4-(3-pyridyl)-1,3-thiazol-2-yl]acetamide:

    • Contains a thiazole ring instead of a pyridyl ethyl chain.
    • Varies in its chemical reactivity and potential applications.

Uniqueness

This compound stands out due to its unique combination of structural features, which confer specific biological activities and chemical properties. Its versatility in various scientific research applications makes it a valuable compound for further exploration and development.

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-oxo-5-phenylpyrazin-1-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C19H18N4O2/c24-18(21-11-9-16-8-4-5-10-20-16)14-23-13-17(22-12-19(23)25)15-6-2-1-3-7-15/h1-8,10,12-13H,9,11,14H2,(H,21,24)

InChI Key

NQKRJPCJALCPSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.